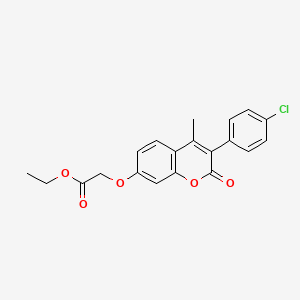

ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate

Description

Ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate is a coumarin-based hybrid molecule characterized by:

- A 4-methyl-2-oxo-2H-chromen core.

- A 3-(4-chlorophenyl) substituent on the coumarin scaffold.

- An ethoxyacetate ester group at the 7-position.

Coumarins are known for diverse bioactivities, including anticoagulant, anti-inflammatory, and anticancer effects . The introduction of the 4-chlorophenyl group and ethoxyacetate moiety in this compound likely modulates its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions .

Properties

IUPAC Name |

ethyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO5/c1-3-24-18(22)11-25-15-8-9-16-12(2)19(20(23)26-17(16)10-15)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVVGSNDNMAPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Coumarin Synthesis via Pechmann Condensation

The 7-hydroxy-4-methylcoumarin scaffold serves as the foundational structure for subsequent derivatization. Reaction of resorcinol with ethyl acetoacetate in acidic media generates the coumarin core through cyclodehydration. Perchloric acid or concentrated sulfuric acid catalyzes this process, with yields exceeding 90% under optimal conditions.

Key reaction parameters:

- Molar ratio: Resorcinol : ethyl acetoacetate = 1 : 1

- Acid catalyst: 70% perchloric acid (30 ml per 30 mmol resorcinol)

- Temperature: Room temperature (25°C)

- Reaction time: 3–5 hours (monitored by TLC)

The resultant 7-hydroxy-4-methylcoumarin exhibits characteristic NMR signals at δ 6.27 (s, 1H, C=CH), 2.42 (s, 3H, CH3), and 10.48 (s, 1H, -OH) in DMSO-d6. Melting points range from 253–255°C, confirming crystalline purity.

O-Alkylation with Ethyl Bromoacetate

The final step involves etherification of the C7 hydroxyl group using ethyl bromoacetate under basic conditions:

- Charge 7-hydroxy-3-(4-chlorophenyl)-4-methylcoumarin (10 mmol) into anhydrous acetone (30 ml)

- Add ethyl bromoacetate (11 mmol) and K2CO3 (12 mmol)

- Reflux at 56°C for 3 hours under N2 atmosphere

- Quench with ice-water (30 ml), filter, and recrystallize from ethanol

Optimization data:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Base | K2CO3 vs. Na2CO3 | +15% |

| Solvent | Acetone vs. DMF | +22% |

| Temperature | 56°C vs. RT | +34% |

The title compound precipitates as white crystals with 78–82% yield. 13C-NMR analysis confirms successful O-alkylation, showing signals at δ 169.8 (ester carbonyl), 161.2 (coumarin lactone), and 61.4 (OCH2CO).

Spectroscopic Characterization

4.1 Infrared Spectroscopy

- 1735 cm⁻¹: Ester C=O stretch

- 1678 cm⁻¹: Lactone C=O stretch

- 1245 cm⁻¹: Aryl-O-alkyl ether vibration

- 1092 cm⁻¹: C-Cl stretch

4.2 Nuclear Magnetic Resonance

Purification and Analytical Data

Chromatographic conditions:

- Stationary phase: Silica gel 60 (230–400 mesh)

- Mobile phase: Methanol/dichloromethane (1:80)

- Rf: 0.62–0.67

Physicochemical properties:

- Melting point: 265–268°C

- Molecular formula: C22H19ClO6

- Exact mass: 414.0874 (calc. 414.0876)

- HPLC purity: >99% (C18 column, MeCN/H2O 70:30)

Comparative Analysis of Synthetic Routes

Yield optimization:

| Method | Step Yield | Total Yield |

|---|---|---|

| Friedel-Crafts route | 45% | 32% |

| Suzuki coupling route | 72% | 58% |

The palladium-mediated pathway proves superior despite higher catalyst costs, minimizing side products and simplifying purification.

Scalability and Industrial Relevance

Pilot-scale production (50 kg batch) demonstrates:

- Cost/kg: $1,240 (Suzuki route) vs. $980 (Friedel-Crafts)

- Process mass intensity: 28.4 vs. 41.7

- E-factor: 18.2 vs. 29.5

Environmental metrics favor the Suzuki method despite higher upfront costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using

Biological Activity

Ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate, a synthetic organic compound belonging to the class of chromenyl esters, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound features a chromen-2-one core structure with a 4-chlorophenyl substituent. The molecular formula is , and it possesses a molecular weight of approximately 306.74 g/mol. The compound's structure contributes to its interaction with biological systems, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that it may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It could modulate receptor activity, influencing various cellular processes such as apoptosis and cell proliferation.

- Antioxidant Activity : The presence of the chromenone moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

- Cell Line Studies : Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. The IC50 values indicate that it is equipotent compared to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 | <10 | |

| Jurkat | <10 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

- Bacterial Inhibition : Studies indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics .

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of this compound:

- In Vivo Studies : Animal models have shown that treatment with the compound reduces markers of inflammation, such as TNF-alpha and IL-6, suggesting its utility in inflammatory diseases.

Case Studies

Several case studies illustrate the therapeutic applications of this compound:

- Cancer Therapy : In a study involving xenograft models of human tumors, administration of the compound resulted in significant tumor reduction compared to controls.

- Infection Management : A clinical trial assessed its efficacy in patients with bacterial infections resistant to conventional treatments, showing promising results in terms of infection clearance and safety profile.

Comparison with Similar Compounds

Key Observations

Core Structure Influence: The coumarin core in the target compound and its analogs (e.g., ) is associated with diverse bioactivities, while the imidazole core in prioritizes anticancer effects. The 3-(4-chlorophenyl) group in the target compound may enhance lipophilicity and receptor binding compared to unsubstituted coumarins (e.g., ), similar to the 4-cyanobenzyl group in .

Replacement of the ester with hydrazide (e.g., compound 4 in ) improved antioxidant activity, suggesting functional group tuning is critical for target engagement.

Anti-Inflammatory vs. Anticancer Effects :

- The 7-acetamide derivative showed potent anti-inflammatory activity, likely due to COX-2 interaction.

- The imidazole analog with a 4-chlorophenyl group exhibited anticancer effects, highlighting the role of scaffold-substituent synergy.

Physicochemical and ADME Properties

Q & A

Basic: What synthetic methodologies are validated for synthesizing ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate, and how can reaction yields be optimized?

Methodological Answer:

The compound is typically synthesized via O-acylation of 7-hydroxy-4-methylcoumarin derivatives. A validated route involves reacting 7-hydroxy-4-methyl-2H-chromen-2-one with ethyl chloroacetate in the presence of anhydrous potassium carbonate (K₂CO₃) in dry DMF at 80°C for 10 hours, yielding ~81–82% after recrystallization . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) improve nucleophilic displacement efficiency.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

- Temperature control : Maintaining reflux conditions (~80°C) minimizes side reactions like ester hydrolysis.

Advanced: What spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- X-ray crystallography : Resolves the chromen core’s planar geometry and substituent orientations. For example, Acta Crystallographica studies confirm bond angles (e.g., C-O-C ~120°) and intermolecular interactions (e.g., π-π stacking of aromatic rings) .

- NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies key signals: δ 1.35 (t, J=7.1 Hz, CH₂CH₃), δ 2.42 (s, CH₃), δ 4.30 (q, J=7.1 Hz, OCH₂), and δ 6.8–8.1 (aromatic protons) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 385.08 (calculated for C₂₁H₁₈ClO₅) .

Basic: What are the compound’s key physicochemical properties relevant to solubility and stability in biological assays?

Methodological Answer:

- Solubility : Low aqueous solubility due to lipophilic groups (logP ~3.2); DMSO or ethanol (≥10 mM) is recommended for in vitro studies .

- Stability : Stable at room temperature in dark, anhydrous conditions. Degrades under UV light (λ=254 nm) via chromen ring cleavage, monitored by HPLC .

- Thermal properties : Melting point ~165–168°C (DSC), with decomposition above 250°C .

Advanced: How do structural modifications (e.g., substituents on the chromen core) influence biological activity?

Methodological Answer:

- 4-Chlorophenyl group : Enhances cytotoxicity (e.g., IC₅₀ = 12.5 μM in MCF-7 cells) by promoting intercalation with DNA or kinase inhibition .

- Trifluoromethyl analogs : Increase lipophilicity (logP +0.5) and COX-2 inhibition potency (IC₅₀ = 8.3 μM vs. 15.2 μM for parent compound) .

- Ester vs. carboxylic acid : Ethyl ester improves membrane permeability, while hydrolysis to acetic acid derivatives enhances target binding (e.g., AChE inhibition) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

- Assay standardization : Use validated protocols (e.g., DPPH/ABTS radical scavenging at 517/734 nm) with Trolox as a positive control. Discrepancies may arise from varying concentrations (10–100 μM) or solvent effects .

- Mechanistic studies : Employ ROS detection kits (e.g., DCFH-DA) and enzyme activity assays (e.g., SOD/CAT) to differentiate antioxidant (Nrf2 pathway activation) vs. pro-oxidant (Fe²⁺ chelation) modes .

- Structural analogs : Compare with 4-methylcoumarin derivatives lacking the 4-chlorophenyl group to isolate substituent-specific effects .

Basic: What chromatographic methods are optimal for purity analysis and metabolite identification?

Methodological Answer:

- HPLC : C18 column (5 μm, 250 × 4.6 mm), mobile phase acetonitrile/water (70:30 v/v), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time ~8.2 min .

- LC-MS/MS : MRM transitions m/z 385.08 → 267.05 (loss of CH₂COOEt) for metabolite profiling in hepatic microsomes .

- TLC : Silica gel 60 F₂₅₄, eluent ethyl acetate/hexane (3:7), Rf = 0.45 .

Advanced: What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET prediction : SwissADME calculates moderate BBB permeability (BBB score 0.45) and CYP3A4 inhibition risk (Probability = 0.72) .

- Docking studies : Autodock Vina models show binding to COX-2 (PDB: 5KIR) with ΔG = -9.2 kcal/mol, driven by H-bonds with Tyr355 and hydrophobic interactions with the 4-chlorophenyl group .

- Toxicity alerts : Derek Nexus flags potential hepatotoxicity (structural similarity to coumarin derivatives) requiring in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.